
Denufosol
Übersicht
Beschreibung
Denufosol is a synthetic organic compound primarily developed for the treatment of cystic fibrosis. It is an inhaled drug that acts as an agonist at the P2Y2 subtype of purinergic receptors. This compound was developed by Inspire Pharmaceuticals and sponsored by the Cystic Fibrosis Foundation. Despite showing promise in early clinical trials, this compound did not meet the primary endpoints in later trials and is not currently approved for clinical use .
Vorbereitungsmethoden
The synthesis of denufosol involves the formation of a dinucleoside polyphosphate structure. The synthetic route typically includes the phosphorylation of nucleosides and the subsequent coupling of these phosphorylated intermediates. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite chemistry. Industrial production methods may involve solid-phase synthesis techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Denufosol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des this compound-Moleküls modifizieren.
Substitution: Nukleophile Substitutionsreaktionen können an den Phosphatgruppen auftreten, was zur Bildung verschiedener Derivate führt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. .
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy
Denufosol has undergone multiple clinical trials to evaluate its safety and efficacy in patients with cystic fibrosis. Notably:
- Phase 2 Trial : A randomized study demonstrated that this compound significantly improved lung function in patients with mild cystic fibrosis lung disease. The trial involved 89 patients who received nebulized this compound three times daily for 28 days, showing significant improvements in Forced Expiratory Volume (FEV1) compared to placebo (P = 0.006) .
- Phase 3 Trial (TIGER-1) : This pivotal trial included 352 patients with normal to mildly impaired lung function. Results indicated a statistically significant improvement in FEV1 at the 24-week endpoint, with a mean change of 0.048 L for this compound compared to 0.003 L for placebo (P = 0.047). The trial also highlighted this compound's safety profile, which was comparable to that of placebo .
- Long-term Outcomes : In the open-label extension of the TIGER-1 trial, patients continued to show progressive improvements in lung function, suggesting potential long-term benefits of this compound therapy .
Case Study Insights
- Patient Response Variability : In a subset analysis from the Phase 3 TIGER-1 trial, responses to this compound varied among patients based on baseline lung function metrics. Patients with higher baseline FEV1 showed more pronounced improvements, emphasizing the need for personalized treatment approaches .
- Adverse Events Profile : The most common adverse event reported was cough, occurring in approximately 47% of this compound patients versus 52% in placebo patients. Overall, this compound was well tolerated across studies, with no significant differences in adverse events when compared to placebo .
Data Summary Table
Study Phase | Patient Population | Duration | Primary Endpoint | Outcome |
---|---|---|---|---|
Phase 2 | 89 mild CF patients | 28 days | Change in FEV1 | Significant improvement (P = 0.006) |
Phase 3 (TIGER-1) | 352 CF patients | 24 weeks | Change in FEV1 | Significant improvement (P = 0.047) |
Open-label Extension | Same cohort | Additional weeks | Continued change in FEV1 | Progressive improvement observed |
Wirkmechanismus
Denufosol exerts its effects by acting as an agonist at the P2Y2 subtype of purinergic receptors. This activation leads to the stimulation of an alternative chloride channel, which increases chloride and water secretion on the epithelial cell surface. This mechanism enhances mucociliary clearance by increasing ciliary beat frequency and mucin secretion. The molecular targets involved include the P2Y2 receptor and associated G proteins .
Vergleich Mit ähnlichen Verbindungen
Denufosol ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Wirkung auf den P2Y2-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:
Diquafosol: Ein weiterer P2Y2-Rezeptoragonist, der bei trockenem Auge eingesetzt wird.
Uridintriphosphat: Ein natürlich vorkommendes Nukleotid, das auch auf purinerge Rezeptoren wirkt.
Adenosintriphosphat: Ein weiterer purinerger Rezeptoragonist mit breiteren biologischen Funktionen. Die Einzigartigkeit von this compound liegt in seiner selektiven Wirkung und Stabilität, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht
Biologische Aktivität
Denufosol tetrasodium is a selective P2Y2 receptor agonist primarily investigated for its potential in treating cystic fibrosis (CF) through enhancing mucosal hydration and mucociliary clearance in the lungs. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research studies.
This compound functions by stimulating the P2Y2 receptor, which leads to:
- Increased Chloride Secretion : Activates alternative chloride channels that bypass the defective cystic fibrosis transmembrane conductance regulator (CFTR) channel.
- Enhanced Mucosal Hydration : Promotes liquid secretion on the epithelial surface, thereby improving airway hydration.
- Ciliary Function Enhancement : Increases cilia beat frequency, facilitating better mucus clearance from the airways.
- Mucin Secretion Stimulation : Encourages the release of mucins, which are critical for maintaining airway surface liquid and trapping pathogens.
These mechanisms collectively contribute to improved lung function in patients with CF by restoring normal airway hydration and clearance processes .
Phase 2 Trials
A pivotal Phase 2 randomized controlled trial assessed the safety and efficacy of this compound in patients with mild CF. The study involved 89 patients who received either this compound (20, 40, or 60 mg) or placebo over 28 days. Key findings included:
- Lung Function Improvement : Patients receiving this compound showed statistically significant improvements in forced expiratory volume (FEV1), forced expiratory flow (FEF25%-75%), and forced vital capacity (FVC) compared to placebo (P = 0.006 for FEV1) .
- Adverse Events : The most common side effect was cough, reported by 52% of placebo and 47% of this compound patients. Overall, this compound was well tolerated with no significant dose-response trends in adverse events .
Phase 3 Trials
This compound was also evaluated in Phase 3 trials, although these studies faced challenges in demonstrating consistent efficacy across broader patient populations. Despite initial promising results, subsequent trials indicated a lack of significant improvement in lung function metrics compared to placebo controls, leading to the cessation of further development in 2011 .
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by:
- Limited Systemic Absorption : Studies indicated that nebulized doses resulted in minimal systemic exposure while achieving high concentrations in the lungs.
- Inhalation Delivery : Approximately 7 mg of a 40 mg nebulizer load was deposited in the lungs during radiolabeled studies, highlighting efficient delivery to target tissues .
Case Studies and Observations
A review of multiple studies highlighted that this compound's unique action as a P2Y2 agonist differentiates it from other CF treatments. In vitro studies demonstrated that ATP and UTP could restore liquid transport in CF cultures, supporting this compound's mechanism of action. However, real-world applications showed variability in responses among different patient cohorts .
Summary Table of Clinical Findings
Study Type | Patient Population | Treatment Duration | Key Findings | Adverse Events |
---|---|---|---|---|
Phase 2 Trial | Mild CF Patients | 28 days | Significant improvement in FEV1 (P = 0.006) | Cough (47% this compound) |
Phase 3 Trial | Moderate to Severe CF | Variable | No significant improvement over placebo | Similar adverse events |
Eigenschaften
Key on ui mechanism of action |
Denufosol tetrasodium is a selective P2Y2 agonist designed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that acts in the same way as the defective ion channel in moving salt and water to the surface of the airways. Based on pre-clinical and clinical work, denufosol has several pharmacological actions contributing to its mechanism of action: hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface; inhibition of epithelial sodium absorption; enhancement of ciliary beat frequency; and stimulation of mucin secretion. This unique mechanism of action represents a differentiated approach relative to other approved CF products and may be important in intervening in the early clinical course of CF lung disease. |
---|---|
CAS-Nummer |
211448-85-0 |
Molekularformel |
C18H27N5O21P4 |
Molekulargewicht |
773.3 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1 |
InChI-Schlüssel |
FPNPSEMJLALQSA-MIYUEGBISA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Key on ui other cas no. |
211448-85-0 |
Synonyme |
denufosol tetrasodium INS 37217 INS37217 P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.